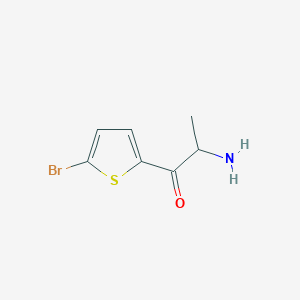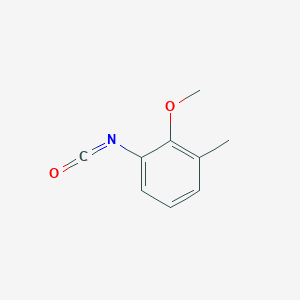
(2S)-oct-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-oct-5-en-2-ol is an organic compound with the molecular formula C8H16O It is a chiral alcohol with a double bond located at the fifth carbon atom and a hydroxyl group at the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-oct-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as an α,β-unsaturated ketone. This can be done using chiral catalysts or enzymes to ensure the desired stereochemistry. For example, the reduction of oct-5-en-2-one using a chiral catalyst like ®-BINAP-RuCl2 can yield this compound with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to achieve the desired stereochemistry on a large scale. The use of engineered microorganisms or enzymes can provide an efficient and environmentally friendly route to produce this compound. Additionally, continuous flow reactors and other advanced technologies can be employed to optimize the production process and increase yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-oct-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form (2S)-octan-2-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Oct-5-en-2-one or oct-5-en-2-al.
Reduction: (2S)-octan-2-ol.
Substitution: 2-chlorooct-5-ene or 2-bromooct-5-ene.
Wissenschaftliche Forschungsanwendungen
(2S)-oct-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used as a substrate in enzymatic studies to understand the specificity and mechanism of various enzymes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S)-oct-5-en-2-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate, where the hydroxyl group and double bond play crucial roles in binding and catalysis. The stereochemistry of the compound ensures that it fits precisely into the active site of enzymes, facilitating specific reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-oct-5-en-2-ol: The enantiomer of (2S)-oct-5-en-2-ol with similar chemical properties but different biological activities.
Oct-5-en-2-one: The ketone form of this compound, which lacks the hydroxyl group.
(2S)-octan-2-ol: The saturated analog of this compound, where the double bond is reduced.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions and interact with biological systems in a stereospecific manner, making it valuable in various applications.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
(E,2S)-oct-5-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h4-5,8-9H,3,6-7H2,1-2H3/b5-4+/t8-/m0/s1 |
InChI-Schlüssel |
LZHHQGKEJNRBAZ-ZJELKQJVSA-N |
Isomerische SMILES |
CC/C=C/CC[C@H](C)O |
Kanonische SMILES |
CCC=CCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)








![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

